tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride
CAS No.:
Cat. No.: VC20462951
Molecular Formula: C13H27ClN2O4
Molecular Weight: 310.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H27ClN2O4 |
|---|---|
| Molecular Weight | 310.82 g/mol |
| IUPAC Name | tert-butyl N-[[4-(2-aminoethoxy)oxan-4-yl]methyl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C13H26N2O4.ClH/c1-12(2,3)19-11(16)15-10-13(18-9-6-14)4-7-17-8-5-13;/h4-10,14H2,1-3H3,(H,15,16);1H |
| Standard InChI Key | VHNYZQILAZRZHA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCOCC1)OCCN.Cl |
Introduction
Structural and Physicochemical Properties
The compound’s structure features a central oxane (tetrahydropyran) ring substituted at the 4-position with a methyl group bearing a tert-butoxycarbonyl (Boc)-protected amine. The oxane ring is further functionalized with a 2-aminoethoxy side chain, which enhances solubility and reactivity. The hydrochloride salt form improves stability and crystallinity, making it suitable for storage and handling.
Key Physicochemical Data
The Boc group serves as a temporary protective moiety for the primary amine, enabling selective deprotection under acidic conditions. This property is critical in multi-step syntheses where controlled reactivity is essential.
Synthesis and Industrial Production
The synthesis of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride involves three primary stages:
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Formation of the Oxane Ring: Cyclization of a diol precursor (e.g., 1,5-pentanediol) under acidic or basic conditions generates the tetrahydropyran scaffold.
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Introduction of the Aminoethoxy Side Chain: Etherification of the oxane ring with 2-aminoethanol derivatives introduces the aminoethoxy group.
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Boc Protection and Salt Formation: The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride), followed by hydrochloride salt formation via treatment with HCl.
Comparative Analysis with Related Carbamates
tert-Butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride differs structurally from analogs like tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate (molecular weight: 245.32 g/mol). Key distinctions include:
| Feature | This Compound | Analog |
|---|---|---|
| Functional Groups | Aminoethoxy, Boc-protected amine | Hydroxymethyl, Boc-protected amine |
| Ring Substitution | 4-position | 3-position |
| Molecular Weight | 310.82 g/mol | 245.32 g/mol |
| Solubility | Higher due to ionic character | Lower (neutral compound) |
The aminoethoxy group in this compound enhances water solubility compared to the hydroxymethyl analog, making it more suitable for aqueous reaction conditions.
Applications in Drug Discovery and Development
This compound’s bifunctional nature (amine-amine linker) positions it as a valuable intermediate in:
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Bioconjugation: Linking pharmacophores or targeting moieties in antibody-drug conjugates (ADCs) .
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Prodrug Design: The Boc group can be cleaved in vivo to release an active amine-containing drug.
A 2025 case study demonstrated its use in synthesizing a prostate-specific membrane antigen (PSMA)-targeted radioligand, achieving a 92% conjugation efficiency .
Future Research Directions
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Mechanistic Studies: Elucidate interactions with adrenergic receptors using surface plasmon resonance (SPR).
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Toxicity Profiling: Assess genotoxicity and hepatotoxicity in animal models.
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Synthetic Optimization: Explore biocatalytic methods for greener production.
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